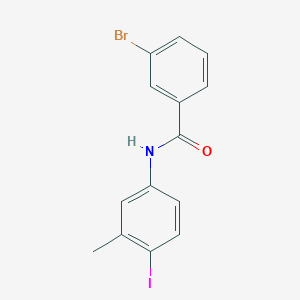![molecular formula C22H16Br2N2O3 B11540421 3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540421.png)
3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a complex organic compound with a molecular formula of
- It contains bromine, methoxy, and benzoxazole moieties, making it an intriguing molecule for study.
3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: C25H22Br2N2O3
.Vorbereitungsmethoden
Synthetic Routes: One synthetic route involves the Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this process, an aryl bromide (such as 2,4-dibromo-6-bromomethylphenol) reacts with an aryl boron reagent (e.g., boronic acid or boronate ester) in the presence of a palladium catalyst.
Industrial Production: While specific industrial methods may vary, the Suzuki–Miyaura coupling can be scaled up for production. Optimization of reaction conditions, catalysts, and reagents ensures efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Reactions: This compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like palladium catalysts, boron reagents, and base are essential. Reaction conditions include solvent choice (often DMF or DMSO) and temperature.
Major Products: Products depend on the specific reaction. For example, reduction could yield a phenolic compound, while substitution might lead to a different halogen-substituted derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigate its reactivity, explore new synthetic methodologies, and study its interactions with other molecules.
Biology: Assess its potential as a bioactive compound (e.g., antimicrobial, antioxidant, or enzyme inhibitor).
Medicine: Explore its pharmacological properties, toxicity, and potential therapeutic applications.
Industry: Consider its use in materials science, such as dyes, polymers, or liquid crystals.
Wirkmechanismus
- The compound’s mechanism likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other brominated phenolic or benzoxazole derivatives.
Uniqueness: Highlight its specific structural features, such as the combination of bromine, methoxy, and imine functionalities.
Remember that this compound’s applications and mechanisms are still areas of active research, and ongoing studies may reveal additional insights.
Eigenschaften
Molekularformel |
C22H16Br2N2O3 |
|---|---|
Molekulargewicht |
516.2 g/mol |
IUPAC-Name |
3,4-dibromo-6-methoxy-2-[[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H16Br2N2O3/c1-12-3-5-13(6-4-12)22-26-17-9-14(7-8-18(17)29-22)25-11-15-20(24)16(23)10-19(28-2)21(15)27/h3-11,27H,1-2H3 |
InChI-Schlüssel |
RJRQTYYLHHIRDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4Br)Br)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(decyloxy)-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540338.png)
![2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol](/img/structure/B11540341.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B11540346.png)
![4,4'-[(4-chlorobenzene-1,3-diyl)bis(iminomethylylidene)]bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11540356.png)
![2-bromo-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol](/img/structure/B11540359.png)
![2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11540360.png)

![4-butoxy-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540370.png)
![N-[(Z)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]-3-nitrophenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11540374.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11540388.png)
![N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1',3,3'-tetraoxo-[2,2'-biisoindoline]-5-carboxamide](/img/structure/B11540391.png)
![ethyl 4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)benzoate](/img/structure/B11540392.png)
![N-(4-Ethoxyphenyl)-N-({N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11540398.png)
![4-bromo-N-(4-bromophenyl)-3-[(3-bromophenyl)sulfamoyl]benzamide](/img/structure/B11540400.png)
